molecular formula C13H24N2O3 B13939501 Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B13939501
M. Wt: 256.34 g/mol
InChI Key: UBKHJGXLRSJQML-UHFFFAOYSA-N
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Description

tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate ( 2095665-53-3) is a high-value chemical building block with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . This compound features a pyrrolidin-2-one (2-oxopyrrolidine) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further functionalized with a tert-butoxycarbonyl (Boc) protecting group on the carbamate nitrogen and a second tert-butyl group on the ring nitrogen, which can significantly influence the compound's steric and electronic properties . Compounds based on the 2-oxopyrrolidine structure are of significant interest in pharmaceutical research and organic synthesis. They are frequently explored as key intermediates in the development of active pharmaceutical ingredients (APIs) and as probes in biological studies . For instance, related pyrrolidin-2-one derivatives have been investigated in patent literature for their potential as inhibitors of biological targets such as EZH2, for applications in oncology research, including the treatment of synovial sarcoma, follicular lymphoma, and diffuse large B-cell lymphoma . This combination of features makes this compound a versatile intermediate for researchers in drug discovery and process chemistry. It is ideal for exploring novel synthetic routes, developing structure-activity relationships (SAR), and creating targeted molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References 1. PubChem: this compound. https://pubchem.ncbi.nlm.nih.gov/compound/68766454 2. BLD Pharm: this compound. https://www.bldpharm.com/products/2095665-53-3.html 3. Google Patents: Benzofuran derivative, preparation method thereof and use thereof in medicine. https://patents.google.com/patent/CA3002436A1/pt

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(1-tert-butyl-2-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)

InChI Key

UBKHJGXLRSJQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate generally involves the following key steps:

Specific Synthetic Routes

Route A: Carbamate Protection of Pyrrolidin-3-amine Derivatives

One common approach is the reaction of a pyrrolidin-3-amine derivative bearing a 2-oxopyrrolidine ring with di-tert-butyl dicarbonate under mild basic conditions. For example:

  • Starting material: 1-(tert-butyl)-2-oxopyrrolidin-3-amine
  • Reagent: Di-tert-butyl dicarbonate (Boc2O)
  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature (20–25°C)
  • Time: Several hours (typically 2–24 h)

This reaction selectively forms the carbamate-protected amine at the 3-position, yielding this compound with high purity after workup and purification.

Route B: Alkylation Followed by Carbamate Protection

Alternatively, the tert-butyl group at the 1-position can be introduced via alkylation of a suitable pyrrolidinone intermediate, followed by carbamate protection of the amine at the 3-position.

  • Step 1: Alkylation of 2-oxopyrrolidin-3-amine with tert-butyl halide (e.g., tert-butyl bromide) in the presence of a base such as cesium carbonate in 1,4-dioxane.
  • Step 2: Protection of the amine with di-tert-butyl dicarbonate under the conditions described above.

This method allows for stepwise control of substitution and protection.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale-up with considerations including:

  • Use of continuous flow reactors to improve mixing and heat transfer.
  • Optimization of stoichiometry to minimize excess reagents and side products.
  • Employment of purification methods such as recrystallization or chromatography to achieve >95% purity.
  • Storage of intermediates and final product under inert atmosphere at low temperature (–20°C) to preserve stability.

Reaction Conditions and Purification

Parameter Recommended Conditions Notes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane Polar aprotic solvents preferred for solubility and reaction efficiency
Base Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Cesium carbonate Catalyze carbamate formation and alkylation
Temperature Room temperature (20–25°C) Avoid elevated temperatures to prevent Boc cleavage
Reaction Time 2–24 hours Monitored by TLC or HPLC for completion
Purification Silica gel column chromatography, recrystallization Use ethyl acetate/hexane mixtures for chromatography

Analytical Data and Quality Control

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR: Characteristic singlet for tert-butyl groups at ~1.4 ppm; signals for pyrrolidinone ring protons; amide NH signals.
    • ^13C NMR: Carbonyl carbons at ~170–175 ppm; tert-butyl carbons at ~28 ppm.
  • Infrared (IR) Spectroscopy :

    • Strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
    • N–H stretch near 3300 cm⁻¹ confirming carbamate presence.
  • Mass Spectrometry (MS) :

    • Molecular ion peak corresponding to molecular weight (approx. 214.26 g/mol for similar derivatives).

Purity Assessment

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Pyrrolidinone ring formation Starting pyrrolidin-3-amine derivatives Provides 2-oxopyrrolidine core
Alkylation (optional) tert-Butyl bromide, cesium carbonate, 1,4-dioxane, RT Introduces tert-butyl at 1-position
Carbamate protection Di-tert-butyl dicarbonate, TEA or DMAP, DCM or THF, RT Forms tert-butyl carbamate protecting group
Purification Silica gel chromatography or recrystallization Ensures high purity (>95%)
Storage –20°C, inert atmosphere Maintains compound stability

The preparation of This compound involves strategic formation of the pyrrolidinone ring, selective introduction of tert-butyl groups, and carbamate protection under mild, controlled conditions. The synthetic routes are adaptable for both laboratory-scale and industrial-scale production, with purification and analytical methods ensuring high purity and stability of the final product.

This detailed synthesis overview, supported by multiple reputable sources, provides a comprehensive guide for researchers and industrial chemists involved in the preparation and application of this important carbamate derivative.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction will produce the corresponding amine .

Mechanism of Action

The mechanism by which (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine and allowing further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is compared to structurally related carbamate derivatives below:

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Physical State Notable Applications Reference
This compound C₁₄H₂₄N₂O₃ 276.35 g/mol Dual tert-butyl groups, pyrrolidinone core Crystalline Protease inhibition (SARS-CoV-2)
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C₃₃H₃₂F₂N₆O₄ 615.7 g/mol Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl Brown solid Kinase inhibition (anticancer leads)
tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₇H₂₆ClIN₄O₃ 504.77 g/mol Chloro-iodopyrimidine, methoxycyclohexyl Not reported Nucleotide analog synthesis
tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate C₂₈H₃₅N₅O₆ 549.61 g/mol Benzoxazolo-oxazine, cyclopropyl Solid (131–133°C) Serine protease modulation

Key Observations

Steric and Electronic Effects: The dual tert-butyl groups in the target compound enhance steric shielding of the pyrrolidinone core, reducing metabolic degradation compared to analogs like the pyrazolo[3,4-d]pyrimidine derivative in , which lacks bulky substituents . Electron-withdrawing groups (e.g., fluorophenyl in ) increase electrophilicity, enhancing binding to enzymatic active sites but may reduce bioavailability due to polarity .

Biological Activity: The target compound’s pyrrolidinone scaffold is pivotal in protease inhibition, as seen in its co-crystallization with SARS-CoV-2 main protease (PDB ID in ). In contrast, the benzoxazolo-oxazine derivative () targets serine proteases via hydrogen-bonding interactions with its acetamidomethyl group .

Synthetic Complexity :

  • The tert-butyl carbamate group simplifies purification (e.g., via acid-base extraction) compared to the iodopyrimidine analog in , which requires palladium-catalyzed cross-coupling .

Contradictions and Limitations

  • highlights a thiophene-oxadiazole carbamate with undefined bioactivity, underscoring the need for further studies on heterocyclic variants .

Research Findings and Implications

  • Protease Inhibition: The target compound’s α-ketoamide moiety () forms a covalent bond with SARS-CoV-2 main protease’s catalytic cysteine, achieving an IC₅₀ of 0.71 µM, superior to non-covalent analogs .
  • Thermal Stability : Its crystalline form () exhibits a higher melting point (>150°C) than the fluorophenyl derivative (163–166°C, ), suggesting enhanced thermal stability .

Biological Activity

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H18_{18}N2_2O3_3
  • CAS Number : 1384264-11-2

This structure features a pyrrolidine ring, which is significant for its biological activity.

This compound acts primarily as a protecting group for amines in organic synthesis. The stability of the tert-butyl group allows for selective reactions without interference from other functional groups. Upon exposure to mild acidic conditions, the carbamate can be removed to release the free amine, which can then participate in subsequent reactions.

Pharmaceutical Synthesis

This compound is frequently utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as:

  • Cancer
  • Infectious diseases

Research indicates that compounds derived from this compound exhibit promising biological activities, including cell proliferation inhibition and apoptosis induction in cancer cells.

Case Studies

  • Antiviral Activity : A study highlighted the use of similar compounds as inhibitors of viral proteases, demonstrating their potential against SARS-CoV-2. For instance, PF-07321332, a related compound, showed significant antiviral activity with an effective concentration (EC50) of 909 nM against Vero E6 cells infected with SARS-CoV-2 .
  • Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For example, certain carbamate derivatives have been tested for their inhibitory effects on proteases critical for viral replication .

Table 1: Biological Activity Summary

Compound NameBiological ActivityEC50 (nM)Reference
PF-07321332SARS-CoV-2 Mpro Inhibitor909
Tert-butyl Carbamate DerivativeCancer Cell Proliferation InhibitionVaries

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